3-Acetylpyridine oxime
Overview
Description
3-Acetylpyridine oxime is a chemical compound derived from pyridine, a basic heterocyclic organic compound It is characterized by the presence of an acetyl group at the third position of the pyridine ring and an oxime functional group
Mechanism of Action
Target of Action
3-Acetylpyridine Oxime primarily targets the 4-hydroxy-tetrahydrodipicolinate reductase enzyme . This enzyme is found in Escherichia coli (strain K12) and plays a crucial role in the biochemical reactions where it serves as an electron carrier .
Mode of Action
The compound interacts with its target by serving as an electron carrier, being alternately oxidized and reduced . This interaction results in changes in the enzymatic reactions, affecting the overall biochemical process .
Biochemical Pathways
This compound affects the biochemical pathways where it serves as an electron carrier . The compound is involved in numerous enzymatic reactions, influencing the downstream effects of these pathways .
Pharmacokinetics
It is known that after intraperitoneal or subcutaneous injection, it is readily absorbed . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as an electron carrier in enzymatic reactions . By being alternately oxidized and reduced, it influences the biochemical processes in which it is involved .
Biochemical Analysis
Biochemical Properties
3-Acetylpyridine oxime plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. It has been shown to interact with several key enzymes, including acetylcholinesterase and various kinases. The interaction with acetylcholinesterase is particularly noteworthy as it leads to the reactivation of this enzyme, which is crucial for the breakdown of acetylcholine in the nervous system . Additionally, this compound has been reported to inhibit kinases such as AMP-activated protein kinase, phosphatidylinositol 3-kinase, and cyclin-dependent kinases . These interactions are primarily mediated through the oxime group’s ability to form hydrogen bonds and coordinate with metal ions.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to induce axon degeneration and neuronal cell death by activating the SARM1 pathway . This activation leads to the depletion of NAD+ and subsequent cell death. In other cell types, such as astrocytes, this compound has been observed to reduce autophagy and prevent cell death . These effects are mediated through changes in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to the allosteric site of SARM1, leading to its activation and subsequent NAD+ depletion . This binding interaction is facilitated by the oxime group’s ability to form hydrogen bonds and coordinate with metal ions. Additionally, this compound inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . These interactions result in significant changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can also exert biological effects. Long-term exposure to this compound in vitro has been shown to lead to sustained activation of the SARM1 pathway and continued neuronal cell death . In vivo studies have demonstrated that the compound’s neurotoxic effects can persist over extended periods, leading to chronic neurodegeneration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild neurotoxic effects, such as impaired motor coordination and balance . At higher doses, this compound can cause severe neurotoxicity, leading to significant neuronal cell death and behavioral deficits . These toxic effects are dose-dependent and highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to NAD+ metabolism. It is converted into 3-Acetylpyridine adenine dinucleotide, which can act as an inhibitor of NADH:ubiquinone oxidoreductase in the respiratory chain . This inhibition leads to disruptions in cellular energy metabolism and can contribute to the compound’s neurotoxic effects. Additionally, this compound can influence the synthesis of acetylcholine by affecting the availability of nicotinic acid .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. For example, the compound has been shown to accumulate in specific brain regions, such as the inferior olive, where it exerts its neurotoxic effects . The distribution of this compound within tissues is influenced by its chemical properties, including its ability to form stable complexes with metal ions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize within mitochondria, where it can interfere with the respiratory chain and disrupt cellular energy metabolism . Additionally, this compound can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetylpyridine oxime can be synthesized through the reaction of 3-acetylpyridine with hydroxylamine hydrochloride. The reaction typically involves dissolving hydroxylamine hydrochloride in water and adding it to an aqueous sodium hydroxide solution. The 3-acetylpyridine is then added to this mixture, resulting in the formation of the oxime. The reaction is carried out at low temperatures (0–5°C) to ensure the formation of the desired product. The precipitate formed is collected by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Acetylpyridine oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Acetylpyridine oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It has been studied for its potential neurotoxic effects and its ability to inhibit certain enzymes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the production of polymers and other materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 4-Acetylpyridine oxime
- 2-Acetylpyridine oxime
- Pyridine aldoximes
- Pyridine ketoximes
Uniqueness
3-Acetylpyridine oxime is unique due to its specific position of the acetyl group on the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to other pyridine oximes, it may exhibit different biological activities and chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(NE)-N-(1-pyridin-3-ylethylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRXORUOQNNOKN-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5973-83-1 | |
Record name | Ketone, methyl 3-pyridyl, oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005973831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetylpyridine oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72375 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(3-pyridinyl)-, oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.998 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-acetylpyridine oxime in the synthesis of the N-substituted amides described in the paper?
A1: this compound serves as a crucial starting material in one of the synthetic routes described for producing the target N-substituted amides []. The paper outlines a multi-step process:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.